Diethyl sulfite
Overview
Description
Diethyl sulfite, also known as sulfurous acid diethyl ester, is an organic compound with the chemical formula C4H10O3S. It is an ester of sulfurous acid and appears as a clear liquid. This compound is known for its ability to inhibit the growth of mold spores, making it useful in grain storage . Additionally, it is used as an additive in some polymers to prevent oxidation .
Mechanism of Action
Target of Action
Diethyl sulfite is an ester of sulfurous acid . Its primary targets are mold spores, specifically those of Penicillium and Aspergillus . These mold spores are commonly found in grain storage, and their growth can lead to spoilage and loss of grain quality .
Mode of Action
It is known that this compound inhibits the growth of these mold spores . This suggests that this compound may interfere with the biological processes essential for the growth and reproduction of these spores.
Result of Action
The primary result of this compound’s action is the inhibition of mold spore growth during grain storage . This helps to preserve the quality of stored grain, preventing spoilage and potential economic losses.
Biochemical Analysis
Biochemical Properties
They can act as reducing agents, and they can also react with free radicals and other reactive oxygen species, potentially protecting cells from oxidative damage .
Cellular Effects
For example, they can inhibit the growth of mold spores during grain storage
Molecular Mechanism
It’s known that sulfites can react with a variety of biomolecules, including enzymes and proteins, potentially altering their function . The specific interactions of Diethyl sulfite with biomolecules have not been extensively studied.
Temporal Effects in Laboratory Settings
A method for determining sulfites in food and beverages using liquid chromatography tandem mass spectrometry has been developed, which could potentially be applied to study the temporal effects of this compound .
Metabolic Pathways
For example, they can be reduced to sulfides in the sulfate reduction pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl sulfite can be synthesized through the reaction of ethanol with sulfur dioxide in the presence of a catalyst. The reaction typically proceeds as follows:
2 C2H5OH + SO2 → (C2H5O)2SO + H2O
This reaction requires controlled conditions, including a suitable temperature and pressure to ensure the efficient formation of this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the product’s quality and purity. The use of continuous reactors and distillation units helps in achieving high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl sulfite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diethyl sulfate.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce ethanol and sulfurous acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Diethyl sulfate.
Hydrolysis: Ethanol and sulfurous acid.
Substitution: Depending on the nucleophile, products can include ethyl halides or ethylamines.
Scientific Research Applications
Diethyl sulfite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: this compound is studied for its potential antimicrobial properties, particularly in inhibiting mold growth.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a stabilizing agent.
Comparison with Similar Compounds
Dimethyl sulfite: Another ester of sulfurous acid, with similar properties but different molecular weight and boiling point.
Diethyl sulfate: An oxidized form of diethyl sulfite, used as an alkylating agent.
Diethyl sulfoxide: A related compound with a different oxidation state of sulfur.
Comparison:
Dimethyl sulfite vs. This compound: Dimethyl sulfite has a lower molecular weight and boiling point compared to this compound. Both compounds are used as reagents in organic synthesis, but this compound is more commonly used in industrial applications.
Diethyl sulfate vs. This compound: Diethyl sulfate is a stronger alkylating agent and is more reactive than this compound. It is used in different applications, such as in the synthesis of pharmaceuticals.
Diethyl sulfoxide vs. This compound: Diethyl sulfoxide has a different oxidation state of sulfur and exhibits different chemical reactivity. It is used in various chemical reactions where a sulfoxide group is required.
This compound stands out due to its unique combination of properties, including its ability to inhibit mold growth and its use as an additive in polymers and electrolytes.
Properties
IUPAC Name |
diethyl sulfite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBFARDFTXOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060777 | |
Record name | Sulfurous acid, diethyl ester | |
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Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | Diethyl sulfite | |
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CAS No. |
623-81-4 | |
Record name | Diethyl sulfite | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=623-81-4 | |
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Record name | Diethyl sulfite | |
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Record name | Diethyl sulfite | |
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Record name | Sulfurous acid, diethyl ester | |
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Record name | Sulfurous acid, diethyl ester | |
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Record name | Diethyl sulphite | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.832 | |
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Record name | Diethyl sulfite | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of diethyl sulfite in battery technology?
A1: this compound shows promise as a component in electrolytes for lithium-ion batteries [, , ]. Research suggests that its inclusion can enhance both high-voltage stability and wide-temperature performance. For instance, electrolytes containing this compound mixed with tetramethylene sulfone and lithium salts have demonstrated electrochemical windows exceeding 5.4 V and good conductivity at room temperature []. Furthermore, this compound-containing electrolytes have exhibited stable cycling and rate performance in LiFePO4/Li cells across a range of temperatures [].
Q2: How does this compound contribute to the performance of these electrolytes?
A2: Studies indicate that this compound, when used in conjunction with other solvents like tetramethylene sulfone, can interact with lithium salts, impacting the electrolyte's properties []. Specifically, the interaction between the lithium salts and the sulfone and sulfonic acid ester groups within the solvent system appears to play a role in improving ionic conductivity and electrochemical stability [].
Q3: Beyond battery applications, what other research has been conducted on this compound?
A3: this compound has been the subject of various chemical investigations, including its reactions with Grignard reagents [] and chlorine fluoride []. Additionally, fundamental properties like its dipole moment have been studied []. Early research also explored its potential in lithium-copper fluoride (Li/CuF2) batteries [].
Q4: What challenges were encountered when using this compound in Li/CuF2 cells?
A4: Research in the 1960s revealed that while this compound showed promise as a solvent in Li/CuF2 cells, challenges arose due to the solubility of copper fluoride (CuF2) in the electrolyte solution []. This solubility led to the transfer of soluble copper species, which would then deposit on the lithium anode, ultimately causing cell failure during storage []. This highlights the importance of material compatibility considerations when designing battery systems.
Q5: Are there any analytical techniques specifically mentioned for studying this compound?
A5: While not extensively detailed in the provided abstracts, various spectroscopic techniques are likely employed in the characterization of this compound and its effects in different applications. For example, Fourier transform infrared spectroscopy (FTIR) was used to study the interactions between lithium salts and sulfone-based solvents, revealing vibrational changes indicative of interactions with specific functional groups [].
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